Enantiomeric Purity: Guaranteed Configuration vs. Racemic Mixture
The target compound is supplied and utilized as the single (S)-enantiomer, whereas the racemic mixture (CAS 18804-31-4) contains both enantiomers. For (2S)-4-fluorobutan-2-ol, the standard specification is a minimum enantiomeric purity of 95-98% enantiomeric excess (ee), as is typical for chiral building blocks from commercial vendors . This directly contrasts with the racemate, which contains exactly 50% of the undesired (R)-enantiomer, rendering it unsuitable for stereospecific syntheses.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | >95-98% ee (S)-enantiomer |
| Comparator Or Baseline | Racemic 4-fluorobutan-2-ol: 50% (S), 50% (R) |
| Quantified Difference | 45-48% absolute reduction in the undesired (R)-impurity. |
| Conditions | Standard commercial analytical specification (chiral HPLC/GC). |
Why This Matters
This directly determines the maximum theoretical yield and diastereomeric purity in asymmetric synthesis, making the single enantiomer the only viable starting material for producing enantiopure active pharmaceutical ingredients (APIs).
